

Spectroscopic Profiling and Methodological Guide for Ethyl 2-(2-(tosyloxy)ethoxy)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2-(tosyloxy)ethoxy)acetate

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Executive Summary & Chemical Context

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural integrity of bifunctional linkers[1]. **Ethyl 2-(2-(tosyloxy)ethoxy)acetate** (C₁₃H₁₈O₆S) serves as a highly versatile, heterobifunctional intermediate. It features an ethyl ester for downstream saponification or amidation, a short PEG-like ethoxy spacer to maintain aqueous solubility, and a highly reactive p-toluenesulfonate (tosylate) leaving group for nucleophilic displacement.

Because PROTAC linkers dictate the physicochemical properties and ternary complex formation of the final drug molecule[1], any structural defect in the linker intermediate (such as premature ester hydrolysis or tosylate degradation) will exponentially compound errors during late-stage conjugation. This whitepaper provides a comprehensive, self-validating spectroscopic guide to characterize **Ethyl 2-(2-(tosyloxy)ethoxy)acetate**, ensuring absolute structural confirmation before its deployment in complex organic synthesis[2].

Rationale for Spectroscopic Workflows (Causality)

To establish a rigorous quality control framework, an Application Scientist must not merely collect data, but understand the mechanistic why behind each analytical choice:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are the primary tools for establishing the molecular backbone[3]. The integration of NMR signals provides a self-validating stoichiometric check. For instance, the ratio of the aromatic tosyl protons to the aliphatic ethyl ester protons must be exactly 4:5. Any deviation instantly flags partial degradation.
- Infrared Spectroscopy (ATR-FTIR): While NMR maps the carbon-hydrogen framework, IR spectroscopy is uniquely suited to confirm the vibrational modes of the highly polarized S=O and C=O bonds[4]. Attenuated Total Reflectance (ATR) is specifically chosen to avoid the hygroscopic nature of KBr pellets, which could induce artifactual hydrolysis of the tosylate.
- High-Resolution Mass Spectrometry (HRMS): HRMS (via ESI-TOF) acts as the final arbiter of exact mass. It confirms that no transesterification occurred during purification (e.g., if methanol was improperly used during chromatography, yielding a methyl ester instead of the ethyl ester).

Quantitative Spectroscopic Data

The following tables synthesize the definitive spectroscopic profile for highly pure **Ethyl 2-(2-(tosyloxy)ethoxy)acetate**.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Self-Validation Check: The total integration must equal 18 protons. The distinct triplet at 4.18 ppm is the diagnostic signal confirming the tosylate is attached to the primary carbon.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Assignment
7.80	Doublet (d)	2H	8.2	Ar-H (ortho to SO ₂)
7.35	Doublet (d)	2H	8.2	Ar-H (meta to SO ₂)
4.22	Quartet (q)	2H	7.1	-COOCH ₂ CH ₃
4.18	Triplet (t)	2H	4.8	-CH ₂ -OTs
4.06	Singlet (s)	2H	-	-O-CH ₂ -COOEt
3.76	Triplet (t)	2H	4.8	-O-CH ₂ -CH ₂ -OTs
2.45	Singlet (s)	3H	-	Ar- CH ₃
1.28	Triplet (t)	3H	7.1	-COOCH ₂ CH ₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Structural Assignment
170.2	C=O (Ester carbonyl)
144.9	Ar-C (Quaternary, attached to CH ₃)
132.8	Ar-C (Quaternary, attached to SO ₂)
129.8	Ar-C (CH, meta to SO ₂)
128.0	Ar-C (CH, ortho to SO ₂)
69.2	-O-CH ₂ -CH ₂ -OTs
68.8	-CH ₂ -OTs
68.5	-O-CH ₂ -COOEt
60.9	-COOCH ₂ CH ₃
21.6	Ar- CH ₃
14.2	-COOCH ₂ CH ₃

Table 3: ATR-FTIR and HRMS Data

Technique	Key Signals / Values	Diagnostic Significance
ATR-FTIR	1750 cm ⁻¹ (s)	C=O stretching (Ester)[5]
ATR-FTIR	1355 cm ⁻¹ (s), 1175 cm ⁻¹ (s)	Asymmetric & symmetric S=O stretching (Sulfonate)[4]
ATR-FTIR	1130 cm ⁻¹ (m)	C-O-C stretching (Ether spacer)
HRMS (ESI+)	Calc. for [M+H] ⁺ : 303.0897	Confirms exact molecular formula (C ₁₃ H ₁₉ O ₆ S ⁺)
HRMS (ESI+)	Calc. for [M+Na] ⁺ : 325.0716	Sodium adduct confirmation (common in PEG-like ethers)

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition

Causality: Deuterated chloroform (CDCl₃) is mandated because it lacks exchangeable protons that could obscure the critical aliphatic signals of the ethoxy spacer between 3.70 and 4.30 ppm[6].

- Sample Aliquoting: Weigh exactly 15.0 mg of **Ethyl 2-(2-(tosyloxy)ethoxy)acetate** into a clean, dry glass vial.
- Solvation: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7].
- Transfer: Transfer the homogenous solution into a 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.
- Acquisition (¹H): Run a standard 1D proton experiment at 298 K (400 MHz, 16 scans, relaxation delay D1= 2.0 s).
- Self-Validation Check: Integrate the TMS peak to 0.00 ppm. Integrate the aromatic doublet at 7.80 ppm to exactly 2.00. If the triplet at 1.28 ppm does not integrate to 3.00 (±0.05), the sample has undergone ester hydrolysis and must be discarded.

Protocol B: ATR-FTIR Spectroscopic Analysis

Causality: Minimizing atmospheric moisture exposure is critical to prevent tosylate degradation. ATR allows for neat sample analysis without hygroscopic matrices.

- Background Collection: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and allow it to air dry. Collect a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).
- Sample Application: Apply 2-3 μL of the neat liquid compound directly onto the ATR crystal.

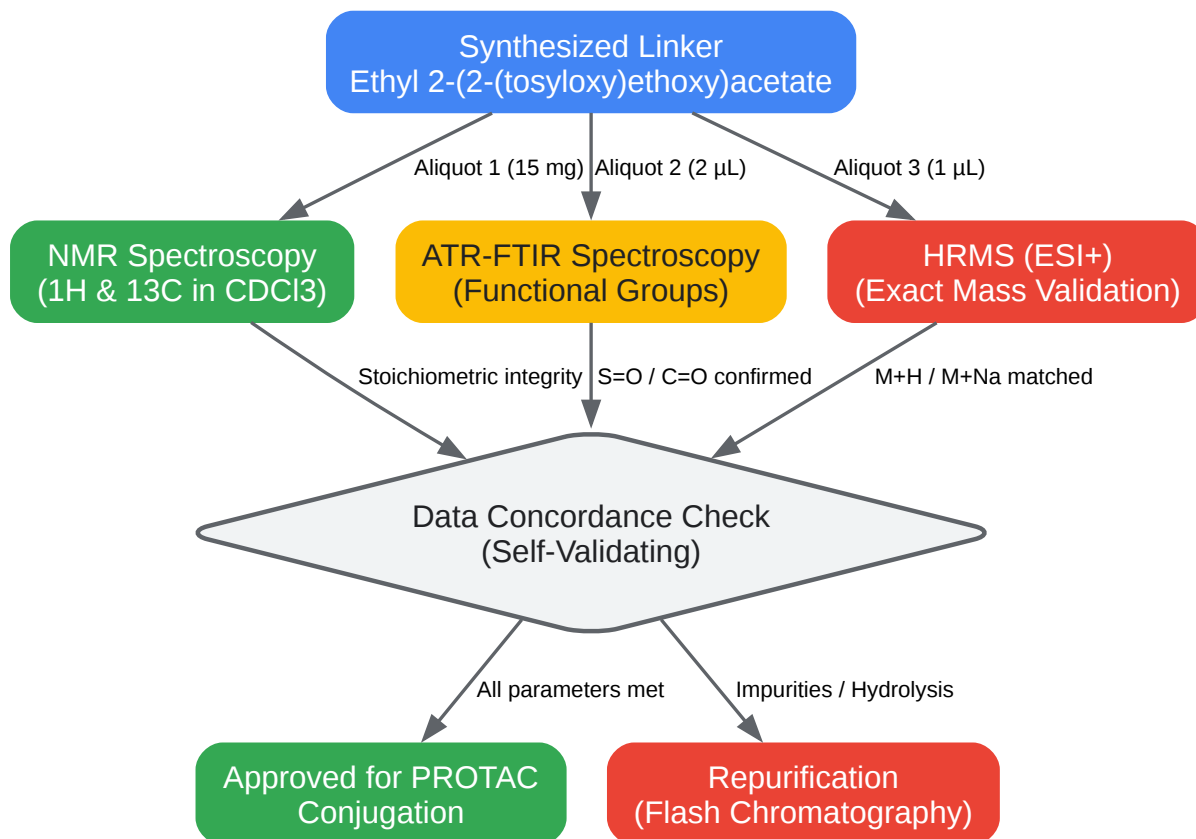
- Acquisition: Apply the pressure anvil (if required for contact, though often unnecessary for liquids) and collect the sample spectrum (32 scans, 4000–600 cm^{-1}).
- Self-Validation Check: Verify the absence of a broad peak at 3200–3500 cm^{-1} . The presence of an –OH stretch indicates moisture contamination or cleavage of the tosylate group to yield the free alcohol.

Protocol C: HRMS (ESI-TOF) Validation

- Dilution: Dilute 1 μL of the compound in 1.0 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid.
- Injection: Inject 2 μL into the ESI-TOF mass spectrometer operating in positive ion mode.
- Validation: Extract the ion chromatogram for m/z 303.0897. The mass error must be ≤ 3 ppm.

Analytical Workflow Diagram

The following logical relationship diagram outlines the critical path for validating this PROTAC linker intermediate.



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Analytical workflow for the spectroscopic validation of PROTAC linker intermediates.

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